molecular formula C7H12ClN3 B2660479 1-cyclobutyl-1H-pyrazol-5-amine hydrochloride CAS No. 2137668-56-3

1-cyclobutyl-1H-pyrazol-5-amine hydrochloride

Cat. No. B2660479
CAS RN: 2137668-56-3
M. Wt: 173.64
InChI Key: MILSCAMZHMFPPE-UHFFFAOYSA-N
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Description

1-cyclobutyl-1H-pyrazol-5-amine hydrochloride is a chemical compound with the CAS Number: 2137668-56-3 . It has a molecular weight of 173.65 . The compound is in the form of a powder and is stored at room temperature . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H11N3.ClH/c8-7-4-5-9-10(7)6-2-1-3-6;/h4-6H,1-3,8H2;1H . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

Specific chemical reactions involving this compound are not available in the retrieved data. Pyrazoles, in general, are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . The compound’s molecular weight is 173.65 .

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-cyclobutylpyrazol-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.ClH/c8-7-4-5-9-10(7)6-2-1-3-6;/h4-6H,1-3,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MILSCAMZHMFPPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2C(=CC=N2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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